Potassium phosphide (K3P)

Description

Significance of Binary Alkali Metal Phosphides in Solid-State Chemistry

Binary alkali metal phosphides are compounds composed of an alkali metal and phosphorus. These materials are significant in solid-state chemistry for several reasons. They exhibit a wide range of stoichiometries and crystal structures, which leads to diverse physical and chemical properties. researchgate.netmdpi.com The nature of the bonding in these compounds can range from predominantly ionic to more covalent, influencing their electronic and reactive characteristics. evitachem.comuobabylon.edu.iq The study of these phosphides contributes to a deeper understanding of structure-property relationships in solid-state materials. researchgate.net Furthermore, their reactivity makes them useful precursors for the synthesis of more complex phosphorus-containing compounds. acs.org

Overview of K3P as a Stoichiometric Inorganic Compound

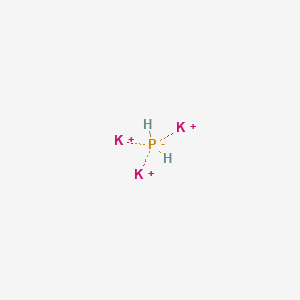

Potassium phosphide (B1233454) (K3P) is a stoichiometric inorganic compound, meaning its constituent elements, potassium and phosphorus, are present in a fixed whole-number ratio of 3:1. wikipedia.orgyoutube.com It is classified as an ionic compound, where potassium, an alkali metal, readily donates electrons to the more electronegative phosphorus. evitachem.com This transfer of electrons results in the formation of potassium cations (K+) and phosphide anions (P3-), which are held together by electrostatic forces in a crystalline lattice. evitachem.com K3P typically appears as a white crystalline solid or powder. wikipedia.orgnih.gov

Research Context and Historical Developments Pertaining to K3P Studies

Research into alkali metal phosphides, including K3P, has a history rooted in the fundamental exploration of inorganic synthesis and structure. researchgate.net Early studies focused on the basic synthesis and characterization of these compounds. researchgate.net Over time, with the advent of more advanced analytical techniques such as X-ray diffraction, a more detailed understanding of their crystal structures emerged. researchgate.netwikipedia.org Contemporary research often focuses on the potential applications of these materials, driven by their semiconductor properties and their use as precursors in materials synthesis. americanelements.comnanochemazone.com The study of the K-P (Potassium-Phosphorus) system continues to be an active area of research, with investigations into various potassium phosphide phases and their potential in applications like potassium-ion batteries. researchgate.netnih.gov

Synthesis and Formation of K3P

The synthesis of potassium phosphide can be achieved through several methods, each with its own advantages and considerations.

Direct Element Combination

The most direct method for synthesizing K3P involves the reaction of elemental potassium with phosphorus. evitachem.comwikipedia.org This reaction is typically carried out at elevated temperatures to overcome the activation energy. nih.govyoutube.com Both red and white phosphorus can be used in this synthesis. nih.gov The balanced chemical equation for the reaction using the more stable red phosphorus (P4) is:

12K + P4 → 4K3P wikipedia.orgyoutube.com

This method, while straightforward, requires careful handling due to the high reactivity of elemental potassium. evitachem.comyoutube.com

Reduction of Phosphorus Halides

Another synthetic route involves the reduction of phosphorus halides, such as phosphorus trichloride (B1173362) (PCl3) or phosphorus pentachloride (PCl5), with potassium. evitachem.comresearchgate.net This reaction takes advantage of the strong reducing power of potassium to displace the halogen and form the phosphide.

Solution-Based Synthesis

Potassium phosphide can also be prepared in non-aqueous solvents like liquid ammonia (B1221849) or hydrocarbon solvents. evitachem.comresearchgate.net These solvents can help to mediate the reaction and stabilize the reactive intermediates formed during the synthesis. evitachem.com

Structural and Physical Properties

The physical characteristics and atomic arrangement of K3P are fundamental to its behavior.

Crystal Structure and Lattice Parameters

Potassium phosphide crystallizes in a hexagonal crystal structure. evitachem.comwikipedia.org Specifically, it adopts the sodium arsenide (Na3As) structure type, belonging to the P6₃/mmc space group. materialsproject.org The arrangement consists of potassium cations and phosphide anions organized in a specific, repeating three-dimensional lattice. evitachem.com The ionic bonds between the potassium and phosphorus ions are what give the compound its stable crystalline form. evitachem.com

| Property | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a, b (Lattice constants) | 5.67 Å |

| c (Lattice constant) | 10.02 Å |

| α, β (Angles) | 90.00° |

| γ (Angle) | 120.00° |

| Volume | 279.43 ų |

| Density (calculated) | 1.76 g·cm⁻³ |

Data sourced from the Materials Project. materialsproject.org

In this structure, there are two distinct sites for the potassium ions. One site is bonded to four phosphorus atoms, while the other is in a trigonal planar geometry, bonded to three phosphorus atoms. materialsproject.org The phosphorus anion is coordinated to eleven potassium cations. materialsproject.org

Thermodynamic Properties

The thermodynamic properties of K3P provide insight into its stability and formation energetics. The standard enthalpy of formation (ΔfH⦵298) for K3P is reported as -1.77 kJ mol⁻¹. wikipedia.org This value indicates that the formation of K3P from its constituent elements is a slightly exothermic process under standard conditions. The standard molar entropy (S⦵298) is 49.8 J mol⁻¹ K⁻¹. wikipedia.org

Electronic and Optical Properties

K3P is classified as a semiconductor, a material with electrical conductivity between that of a conductor and an insulator. evitachem.comwikipedia.org This property arises from its electronic band structure. The calculated band gap for K3P is approximately 0.21 eV. materialsproject.org This relatively small band gap allows for the promotion of electrons from the valence band to the conduction band with the input of energy, such as heat or light, enabling electrical conduction. evitachem.com The semiconductor nature of K3P is a key factor in its potential applications in electronic devices. evitachem.comamericanelements.com

Chemical Properties and Reactivity

The chemical behavior of K3P is largely defined by its ionic nature and the reactivity of the phosphide anion.

Reactivity with Water and Acids

Potassium phosphide is highly reactive with water and moisture in the air. nih.govchemicalbook.com It reacts violently with water, a reaction that can generate enough heat to ignite the flammable and highly toxic phosphine (B1218219) gas (PH3) that is produced. evitachem.comnih.gov

The reaction with water can be represented by the following equation: K3P + 3H2O → 3KOH + PH3 evitachem.com

Similarly, it reacts vigorously with acids, also producing phosphine gas. chemicalbook.comnoaa.gov This high reactivity necessitates careful handling and storage in a dry, inert atmosphere. nanochemazone.com

Role as a Reducing Agent

Potassium phosphide acts as a strong reducing agent. nih.govchemicalbook.com The phosphide anion (P3-) has a strong tendency to donate electrons and be oxidized. This property makes it incompatible with oxidizing agents. chemicalbook.comnoaa.gov

Applications and Research Directions

The unique properties of K3P have led to its use and investigation in several areas of materials science and technology.

Precursor in Materials Synthesis

Due to its reactivity, K3P serves as a useful precursor for the synthesis of other chemical compounds. nih.govchemicalbook.com It can be used to introduce phosphorus into various materials, enabling the creation of more complex phosphides and other phosphorus-containing substances. acs.org

Semiconductor Applications

As a semiconductor, K3P has found applications in high-power and high-frequency electronic devices. evitachem.comwikipedia.org Its electronic properties make it suitable for use in components like laser diodes. evitachem.comamericanelements.com Research continues to explore its potential in advanced materials science and nanotechnology. evitachem.com

Properties

CAS No. |

20770-41-6 |

|---|---|

Molecular Formula |

H2K3P+2 |

Molecular Weight |

150.285 g/mol |

IUPAC Name |

tripotassium;phosphanide |

InChI |

InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1 |

InChI Key |

UXNDEGTUDQHWPA-UHFFFAOYSA-N |

SMILES |

[PH2-].[K+].[K+].[K+] |

Canonical SMILES |

[PH2-].[K+].[K+].[K+] |

Color/Form |

White crystalline or powdered solid |

Other CAS No. |

20770-41-6 |

physical_description |

Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of K3p

Direct Elemental Reaction of Potassium and Phosphorus

The most direct route to synthesizing potassium phosphide (B1233454) involves the reaction of elemental potassium and phosphorus. wikipedia.orgevitachem.com This method, while conceptually simple, requires careful control over stoichiometry and reaction conditions to achieve the desired product with high purity.

Stoichiometric Considerations and Reaction Thermodynamics

The synthesis of potassium phosphide from its constituent elements is governed by the following balanced chemical equation:

12K + P₄ → 4K₃P evitachem.com

This stoichiometry highlights the precise ratio of potassium (K) to the white or red phosphorus allotrope (P₄) required for the complete conversion to potassium phosphide. From a thermodynamic perspective, the reaction is exothermic, releasing energy as the more stable K₃P compound is formed. The standard enthalpy of formation (ΔfH⦵298) for K₃P is -1.77 kJ/mol, indicating a thermodynamically favorable process at standard conditions. wikipedia.org

Thermodynamic Data for K₃P Formation

| Property | Value |

|---|---|

| Standard Molar Entropy (S⦵298) | 49.8 J mol⁻¹ K⁻¹ |

| Standard Enthalpy of Formation (ΔfH⦵298) | -1.77 kJ mol⁻¹ |

Data sourced from Wikipedia wikipedia.org

Solid-State Reaction Conditions and Control Parameters

The solid-state synthesis of K₃P necessitates elevated temperatures to overcome the activation energy barrier and facilitate the reaction between the solid reactants. nih.gov The process typically involves heating a stoichiometric mixture of potassium and phosphorus in an inert atmosphere or vacuum-sealed ampoule to prevent oxidation and other side reactions. researchgate.netmdpi.com

Key control parameters in solid-state synthesis include:

Temperature: The reaction requires heating, and the specific temperature profile can influence the reaction rate and the crystallinity of the final product. nih.govyoutube.com

Reaction Time: Sufficient time must be allowed for the diffusion of the elements and complete reaction to form the homogeneous K₃P phase. akjournals.com

Atmosphere: The reaction is highly sensitive to air and moisture; therefore, an inert atmosphere (e.g., argon) or vacuum is crucial. researchgate.net

Reactant Form: While both white and red phosphorus can be used, their reactivity differs, which may necessitate adjustments to the reaction conditions. nih.govresearchgate.net

Solution-Phase Synthesis in Non-Aqueous Media (e.g., Liquid Ammonia (B1221849), Liquid Hydrocarbons)

Solution-phase synthesis offers an alternative route to K₃P, often allowing for milder reaction conditions compared to the solid-state method. evitachem.comresearchgate.net The use of non-aqueous solvents like liquid ammonia or hydrocarbons is essential due to the high reactivity of potassium phosphide with water. evitachem.com

In this approach, elemental potassium and phosphorus are reacted in a suitable solvent. acs.orguni-regensburg.de Liquid ammonia, for instance, can act as a solvent for the alkali metal and facilitate the reaction with phosphorus at low temperatures. evitachem.comresearchgate.netacs.org The solvent not only mediates the reaction but can also help in controlling the particle size and morphology of the resulting K₃P. acs.org The general principle involves dissolving the reactants and allowing the reaction to proceed, followed by the evaporation of the solvent to isolate the product. numberanalytics.com

Formation of K3P during Electrochemical Potassiation Processes

The formation of K₃P is a key process in the functioning of phosphorus-based anodes in potassium-ion batteries (KIBs). uow.edu.au Due to its high theoretical capacity, phosphorus is a promising anode material, and its electrochemical reaction with potassium ions leads to the in-situ formation of various potassium phosphide alloys, including K₃P. researchgate.netuow.edu.au

Reaction Mechanisms in Phosphorus-Based Anodes

During the discharge process of a potassium-ion battery with a phosphorus-based anode, potassium ions from the electrolyte intercalate into the phosphorus electrode. This electrochemical process, known as potassiation, results in the formation of a series of potassium phosphide phases. researchgate.netuow.edu.au The final product of this alloying reaction is often K₃P, which corresponds to the highest state of potassiation and, consequently, the highest theoretical specific capacity. frontiersin.orgbham.ac.uk

The reaction mechanism can be complex and may involve the formation of several intermediate potassium phosphide phases, such as KP and K₄P₃, before reaching the final K₃P state. osti.govoaepublish.com The specific reaction pathway can be influenced by factors like the phosphorus allotrope used (e.g., black phosphorus, red phosphorus), the electrode architecture, and the electrolyte composition. uwo.ca For instance, in some systems, a sequential conversion from phosphorus to K₃P₁₁ and then to K₃P has been observed. uow.edu.au

Potassiation Products of Phosphorus Anodes

| Intermediate/Final Product | Significance |

|---|---|

| KP | An intermediate in the potassiation process. osti.govoaepublish.com |

| K₄P₃ | Another potential intermediate phase. osti.govoaepublish.com |

| K₃P | The fully potassiated phase, offering the highest theoretical capacity. frontiersin.orgbham.ac.uk |

In Operando Observational Techniques for K3P Formation

Understanding the dynamic formation and evolution of K₃P within a working battery is crucial for optimizing electrode performance. In operando techniques, which allow for real-time monitoring of the electrochemical cell during operation, have been instrumental in elucidating these processes. diva-portal.orgnih.gov

Techniques such as in operando X-ray diffraction (XRD) and synchrotron XRD have been employed to track the phase transformations of the phosphorus anode during potassiation and depotassiation. uow.edu.auosti.govacs.org These methods can identify the crystalline structures of the various potassium phosphide intermediates and the final K₃P product as they form and disappear during cycling. uow.edu.auosti.gov Additionally, in operando solid-state nuclear magnetic resonance (NMR) spectroscopy has been used to provide quantitative insights into the formation of both crystalline and amorphous K₃P phases. osti.govucsd.eduresearchgate.net These advanced observational tools provide invaluable data for understanding the reaction mechanisms and improving the design of high-capacity phosphorus-based anodes for potassium-ion batteries.

Influence of Host Material Structure on K₃P Formation

The structure of the host material plays a critical role in the formation mechanism and electrochemical behavior of K₃P, particularly in the context of its use in potassium-ion batteries. The distinct structures of tin(IV) phosphide (Sn₄P₃) and black phosphorus (BP) lead to different pathways for potassiation and K₃P formation.

Sn₄P₃ Host:

When Sn₄P₃ is used as an anode material, it undergoes a sequential conversion and alloying reaction upon potassiation. webqc.orgyoutube.com Initially, the Sn₄P₃ structure phase-separates, allowing for the formation of potassium-rich phosphide intermediates, such as K₃P₁₁, before the final conversion to K₃P. youtube.com Concurrently, the tin component alloys with potassium to form various K-Sn alloys, like KSn. webqc.orgyoutube.com This multi-step reaction mechanism involves both the conversion of phosphorus to potassium phosphide and the alloying of tin. webqc.org The K₃P phase formed during this process can act as a buffer material, helping to mitigate the stress from volume changes during electrochemical cycling. wikipedia.org The presence of K-Sn and K-P phases that act as mutual buffers can help alleviate the significant volume variations that typically occur during potassiation. researchgate.net

Black Phosphorus (BP) Host:

The formation of K₃P from black phosphorus follows a different pathway, primarily characterized by intercalation and subsequent bond cleavage. sciencemadness.orgbionity.com Initially, potassium ions intercalate between the puckered layers of the black phosphorus structure, forming potassium-black phosphorus intercalation compounds (BPICs), such as KP₆. sciencemadness.orgakjournals.com As the reduction process continues with further potassium uptake, the covalent P-P bonds within the black phosphorus layers are cleaved. bionity.com This process ultimately leads to the formation of K₃P, which represents an extreme case of reduction where all P-P bonds are broken. bionity.comakjournals.com This transformation is associated with a very large theoretical volume expansion, which can be over 600% when forming the K₃P phase. youtube.com This significant volume change presents a major challenge, as it can lead to the disintegration of the electrode structure and loss of capacity during cycling. youtube.com

Table 1: K₃P Formation Pathways in Different Host Materials

| Host Material | Initial Step | Intermediate Phases | Final Products | Key Characteristics |

| Sn₄P₃ | Phase separation of Sn and P | K₃P₁₁ | K₃P, KSn | Sequential conversion and alloying reaction. webqc.orgyoutube.com |

| Black Phosphorus | Intercalation of K⁺ ions | KP₆ (BPIC) | K₃P | Cleavage of P-P bonds; large volume expansion. bionity.comyoutube.com |

Alternative Chemical Reduction Approaches

Beyond the direct reaction of elements, K₃P can be synthesized through alternative chemical reduction methods. One notable approach involves the reduction of phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), using potassium metal. researchgate.net This method provides a direct route to K₃P by displacing the halide from the phosphorus precursor with the more electropositive potassium.

While detailed experimental parameters for this specific reaction are not extensively documented in the provided sources, the general principle relies on a redox reaction where potassium acts as the reducing agent. The reaction can be conceptually represented as:

PCl₃ + 6K → K₃P + 3KCl

This approach contrasts with syntheses that start from elemental phosphorus, offering an alternative pathway that leverages the reactivity of phosphorus halides.

Crystallographic and Structural Elucidation of K3p

Known Crystal Structures of K₃P (e.g., Hexagonal Phase)

Potassium phosphide (B1233454) (K₃P) is known to crystallize in a hexagonal structure. wikipedia.org This structural arrangement is a key characteristic of the compound, influencing its electronic and physical behaviors.

Lattice Parameters and Crystallographic Group Analysis

The crystal structure of a material is defined by its lattice parameters (the lengths of the sides of the unit cell and the angles between them) and its space group, which describes the symmetry of the crystal. For hexagonal crystals, the lattice is described by the parameters a and c, representing the lengths of the axes in the hexagonal plane and perpendicular to it, respectively, with the angle γ between the a and b axes being 120°. materialsproject.orgasminternational.org The specific values for K₃P have been determined through diffraction studies. While detailed structural data for K₃P is not as abundant as for more common compounds, analysis of related phosphide compounds provides insight into the typical structural motifs. For example, a study on K₃Cu₃P₂ identified a layered structure with the space group R-3m. oaepublish.com

Table 1: Crystallographic Data for a Hexagonal Crystal System

| Parameter | Description | Value for Hexagonal System |

|---|---|---|

| a, b, c | Lattice constants (edge lengths of the unit cell) | a = b ≠ c |

| α, β, γ | Interaxial angles of the unit cell | α = β = 90°, γ = 120° |

Experimental Techniques for Structural Characterization

A variety of powerful experimental techniques are utilized to elucidate the crystal structure of materials like K₃P.

Powder X-ray diffraction (XRD) is a fundamental technique for characterizing crystalline materials. wikipedia.org It involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystal structure.

Rietveld refinement is a powerful analytical method applied to powder diffraction data. wikipedia.orgmalvernpanalytical.com It involves fitting a calculated theoretical diffraction pattern to the experimental data. wikipedia.orgmyscope.training This process allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and phase composition. malvernpanalytical.comprofex-xrd.org The quality of the fit is often assessed by parameters such as Rₚ (profile factor) and χ² (goodness of fit). acs.org

For more detailed and precise structural information, synchrotron X-ray diffraction is employed. optica.org Synchrotron sources produce highly intense and collimated X-ray beams, enabling high-resolution diffraction experiments. optica.orgnih.gov This technique is particularly useful for studying subtle structural changes, identifying minor phases, and analyzing materials under non-ambient conditions. nih.govrsc.org For instance, in-situ synchrotron XRD can monitor structural transformations as they occur, such as during electrochemical cycling in battery materials. cetjournal.it

Identification and Characterization of Crystalline and Amorphous K₃P Phases

Materials can exist in both crystalline and amorphous (non-crystalline) forms. While crystalline K₃P has a well-defined, ordered atomic structure, amorphous K₃P would lack this long-range order. The presence of amorphous phases can be identified through techniques like XRD, where they typically produce broad, diffuse scattering features instead of sharp Bragg peaks. chemrxiv.org

In some related phosphate (B84403) systems, the formation of amorphous phases has been observed under certain conditions, such as during ion intercalation in battery electrodes or through specific synthesis routes. osti.govmdpi.comresearchgate.net For example, studies on iron phosphate have shown that the intercalation of large ions like potassium can lead to amorphization of the crystalline structure. chemrxiv.orgosti.gov The characterization of such amorphous phases is crucial as their properties can differ significantly from their crystalline counterparts. Techniques like thermal analysis and spectroscopy can provide further insights into the structure and behavior of amorphous materials. researchgate.net

Computational Crystallography and Structure Prediction

Computational techniques have become indispensable in materials science for predicting the crystal structures of compounds, often ahead of experimental synthesis. For K₃P, these methods provide insights into its stable and metastable forms, guiding experimental efforts and helping to rationalize its observed properties.

Ab initio random structure searching (AIRSS) is a powerful computational method for predicting crystal structures based solely on the chemical composition. researchgate.net This technique operates by generating random, yet chemically sensible, atomic arrangements within a simulation cell. These initial random structures are then relaxed to a local energy minimum using first-principles quantum mechanical calculations, typically density functional theory (DFT). cam.ac.ukpsi-k.net The "sensible" nature of the initial structures is ensured by applying constraints such as reasonable densities and minimum interatomic distances. cam.ac.uk

The strength of AIRSS lies in its ability to explore a wide range of possible crystal structures without prior experimental data. researchgate.netcam.ac.uk This unbiased approach has been successfully applied to a variety of materials, including complex systems under pressure and ternary compounds. researchgate.netcam.ac.uk In the context of the K-Sn-P system, which includes potassium phosphide, AIRSS has been utilized to explore the ternary composition space, predicting a multitude of stable and metastable phases that could form during electrochemical processes. nih.govacs.org For K₃P specifically, DFT calculations, a core component of the AIRSS workflow, have been used to determine its thermodynamic stability. nih.govacs.org These calculations have shown K₃P to be a thermodynamically stable phase. nih.govacs.org

The process of AIRSS involves generating a large number of random structures and systematically calculating their energies to identify the most favorable, or lowest energy, configurations. This method can reveal not only the ground-state structure but also various metastable polymorphs that might be accessible under specific conditions. psi-k.net

Particle Swarm Optimization (PSO) is another computational method used for crystal structure prediction. wikipedia.orgijcte.com Inspired by the social behavior of bird flocking or fish schooling, PSO employs a population of candidate solutions, termed "particles," which move through the multi-dimensional search space of possible atomic arrangements. wikipedia.orgmdpi.com Each particle's movement is influenced by its own best-known position and the best-known position of the entire swarm. wikipedia.org This collective movement is expected to guide the swarm toward the optimal solution, which corresponds to the lowest energy crystal structure. wikipedia.org

PSO is a metaheuristic optimization technique, meaning it makes few assumptions about the problem being solved and can explore very large search spaces. wikipedia.org Unlike methods that rely on the gradient of the energy landscape, PSO does not require the optimization problem to be differentiable. wikipedia.org

In the realm of materials science, PSO has been adapted to predict crystal structures by treating the positions of atoms in the unit cell as the parameters to be optimized. The "fitness" of each particle (a potential crystal structure) is evaluated by calculating its total energy using quantum mechanical methods. The algorithm iteratively updates the positions of the particles, aiming to find the global minimum on the potential energy surface. microsoft.com Various adaptations of the PSO algorithm have been developed to enhance its efficiency and to avoid getting trapped in local energy minima, such as Adaptive PSO (APSO) and the use of sub-swarms. wikipedia.orgmicrosoft.com

Electronic Structure and Bonding Theoretical Frameworks of K3p

Band Structure Calculations and Analysis

Band structure calculations are a cornerstone of solid-state physics, providing critical insights into the electronic and optical properties of materials. These calculations solve the Schrödinger equation for an electron in the periodic potential of the crystal, resulting in a diagram of electron energy levels versus wave vector (k) within the Brillouin zone. The nature of the band structure determines whether a material is a metal, semiconductor, or insulator.

A key parameter derived from band structure calculations is the band gap (Eg), which is the energy difference between the top of the valence band and the bottom of the conduction band. A non-zero band gap is the defining characteristic of a semiconductor. For potassium phosphide (B1233454), which is recognized as a semiconductor, theoretical calculations are essential to predict this value. While various computational studies exist for related phosphide materials, dedicated first-principles calculations detailing the band gap of K3P are not extensively found in prominent literature. rsc.orgcityu.edu.hk The precise value can be sensitive to the computational method used, such as the choice of exchange-correlation functional within density functional theory. oaes.cc

The valence band represents the energy levels of the valence electrons, which are typically bound to the atoms. The conduction band represents the energy levels of delocalized electrons, which can move freely through the material and conduct electricity. A thorough analysis of these bands for K3P would involve:

Determining the orbital contributions (e.g., from K 4s, P 3s, and P 3p orbitals) to the valence and conduction bands.

Calculating the effective mass of charge carriers (electrons and holes), which influences their mobility.

Identifying whether the band gap is direct or indirect, which has significant implications for optoelectronic applications.

Detailed theoretical studies providing a specific analysis of the conduction and valence band characteristics for K3P are not widely available in the surveyed scientific literature. Such an analysis would require dedicated band structure calculations that have been performed for other complex phosphides but appear limited for K3P itself. rsc.org

Density Functional Theory (DFT) Studies of K3P

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to calculate the structural, electronic, and energetic properties of materials like K3P. DFT has been utilized in broader studies of phosphorus-based anodes for potassium-ion batteries to understand the formation and stability of various potassium phosphide phases, including K3P. researchgate.netgithub.io

Within the framework of DFT, the exchange-correlation energy must be approximated. The choice of the approximation, known as the functional, is critical for the accuracy of the results.

Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) are a common choice for structural optimization and energy calculations in solid-state systems due to their computational efficiency and reasonable accuracy. researchgate.netresearchgate.net The PBE functional has been applied in high-throughput screening of phosphide compounds. oaes.cc However, GGA functionals are known to systematically underestimate the band gaps of semiconductors. oaes.cc

Hybrid Functionals: These functionals, such as HSE06, incorporate a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in GGA. csic.es This approach generally yields more accurate band gap predictions, though at a significantly higher computational cost. cityu.edu.hkcsic.es While hybrid functionals have been used to determine the band gaps of various phosphorus allotropes, their specific application to calculate the electronic properties of K3P is not well-documented. cityu.edu.hk

Table 1: Comparison of Common DFT Functional Classes

| Functional Type | Key Characteristic | Common Use Case | Advantages | Disadvantages |

|---|---|---|---|---|

| GGA (e.g., PBE) | Uses the electron density and its gradient. | Structural optimization, total energy calculations. | Computationally efficient, good for structural properties. | Systematically underestimates band gaps. |

| Hybrid (e.g., HSE06) | Mixes GGA with a portion of exact Hartree-Fock exchange. | Band structure and band gap calculations. | More accurate electronic properties, especially band gaps. | Computationally expensive. |

Investigations of Electronic Correlations and Localization Phenomena

Electronic correlation refers to the interaction between electrons beyond the average electrostatic repulsion described by mean-field theories. researchgate.net In some materials, particularly those with localized d or f electrons, strong electronic correlations can lead to phenomena like Mott-Hubbard metal-insulator transitions. researchgate.netarxiv.org While strong electronic correlations have been studied in certain alkali-metal compounds, specific theoretical investigations into the strength and effects of electronic correlations and charge localization within K3P are not prominent in the existing literature. researchgate.netarxiv.org

Theoretical Investigations of Cohesive Interactions within K3P

The cohesive energy of a crystal is the energy required to separate its constituent atoms into neutral, free atoms at rest. It is a fundamental measure of the strength of the bonds holding the solid together and is directly related to its thermodynamic stability. Theoretically, cohesive energy can be calculated using DFT by taking the difference between the total energy of the bulk crystal and the sum of the energies of the isolated constituent atoms.

While this is a standard calculation for many materials, a specific value for the cohesive energy of K3P derived from first-principles calculations is not readily found in the surveyed literature. epdf.pub Such a value would be instrumental in quantitatively assessing the stability of the K3P crystal lattice.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Potassium Phosphide | K3P |

| Lithium Phosphide | Li3P |

| Sodium Phosphide | Na3P |

| K3-Picene | C22H14K3 |

Electron Transfer Dynamics and Valence States in K₃P Systems

The formation of potassium phosphide is a classic example of electron transfer driven by the significant difference in electronegativity between the alkali metal potassium (K) and the nonmetal phosphorus (P). This process establishes a stable ionic compound. The dynamics of this transfer are centered on the fundamental drive of each atom to achieve a more stable electron configuration.

A neutral potassium atom possesses a single valence electron in its outermost shell (4s¹). Conversely, a neutral phosphorus atom has five valence electrons (3s²3p³). To attain the stable electron configuration of the noble gas argon, each potassium atom readily donates its lone valence electron. To achieve the stable octet configuration of argon, the phosphorus atom requires three additional electrons.

Consequently, the formation of one formula unit of K₃P involves the transfer of a total of three electrons. oaepublish.com Each of the three potassium atoms donates one electron, becoming a singly charged positive ion, or cation (K⁺). The single phosphorus atom accepts these three electrons, becoming a triply charged negative ion, or anion (P³⁻). This fundamental electron transfer is the defining event in the formation of the compound.

The resulting valence states of the elements in K₃P are therefore definitively established. Potassium exhibits a valence state of +1, while phosphorus adopts a valence state of -3. This charge distribution is the foundation of the ionic bonding that holds the crystal structure together.

Table 1: Valence States and Electron Configuration in K₃P Formation

| Element | Initial Valence Electrons | Electrons Transferred | Final Ion | Final Valence State | Final Electron Configuration |

| Potassium (K) | 1 (4s¹) | Donates 1 | K⁺ | +1 | [Ar] or 1s²2s²2p⁶3s²3p⁶ |

| Phosphorus (P) | 5 (3s²3p³) | Accepts 3 | P³⁻ | -3 | [Ar] or 1s²2s²2p⁶3s²3p⁶ |

Orbital Analysis and Bonding Characteristics of P-K Interactions

The primary bonding characteristic in potassium phosphide is ionic, arising from the strong electrostatic attraction between the positively charged potassium ions (K⁺) and the negatively charged phosphide ions (P³⁻). However, a deeper understanding requires an analysis of the atomic orbitals involved and the nature of their interactions within the solid-state lattice.

K₃P crystallizes in a hexagonal structure with the P6₃/mmc space group. materialsproject.org In this framework, the P³⁻ anion achieves a stable, filled valence shell with the electron configuration [Ne] 3s²3p⁶. The three K⁺ cations, having donated their 4s electrons, possess a stable [Ar] configuration. The bonding is therefore dominated by non-directional electrostatic forces, which is typical for ionic compounds.

Theoretical investigations using Density Functional Theory (DFT) provide more specific insights into the P-K interactions. Calculations from the Materials Project indicate that K₃P is a semiconductor with a calculated band gap of approximately 0.21 eV. materialsproject.org Another DFT study focusing on black phosphorus intercalation calculated a similar band gap of 0.3 eV for the K₃P phase. nih.gov This small band gap confirms its semiconductor nature, distinguishing it from wide-band-gap insulators.

The crystal structure of K₃P features two distinct crystallographic sites for the potassium ions, leading to different coordination environments and bond lengths for the P-K interactions. materialsproject.org One K⁺ site is in a trigonal planar geometry, bonded to three P³⁻ ions with a uniform K-P bond length of 3.28 Å. The other K⁺ site has a more complex 1-coordinate geometry with respect to four P³⁻ ions, featuring one shorter K-P bond of 3.32 Å and three longer bonds of 3.69 Å. materialsproject.org The P³⁻ anion itself is surrounded by eleven K⁺ ions. materialsproject.org This variation in bond lengths within a predominantly ionic compound suggests subtle complexities beyond a simple model of hard spheres, pointing to the influence of the specific packing and electronic environment in the crystal lattice.

Further theoretical studies on alkali metal phosphides characterize the electronic band structure of K₃P as having a 'pudding-mold-type' feature, which is often associated with high thermoelectric performance. rsc.org This type of band structure implies very flat bands near the Fermi level, which can lead to a high density of states. In the case of K₃P, the valence bands are primarily formed from the filled P 3p orbitals, while the conduction bands are derived from the empty K 4s orbitals. The interaction between these states across the band gap defines the material's electronic and optical properties. While the P-K bond is overwhelmingly ionic, the specific energies and dispersions of these bands are influenced by the precise geometric arrangement and orbital interactions within the crystal.

Table 2: DFT-Calculated Structural and Electronic Properties of K₃P

| Property | Value | Source |

| Crystal System | Hexagonal | materialsproject.org |

| Space Group | P6₃/mmc | materialsproject.org |

| Calculated Band Gap | 0.21 eV | materialsproject.org |

| K-P Bond Lengths | 3.28 Å, 3.32 Å, 3.69 Å | materialsproject.org |

| Predicted Formation Energy | -0.335 eV/atom | materialsproject.org |

| Lattice Thermal Conductivity (300 K) | 0.12 W m⁻¹ K⁻¹ | rsc.org |

Thermodynamic Stability and Phase Equilibria of K3p Within the Potassium Phosphorus System

Phase Diagram Analysis of the K-P Binary System

The potassium-phosphorus (K-P) binary system is characterized by the existence of several stable and metastable compounds. researchgate.net Analysis of the K-P phase diagram reveals a variety of potassium phosphide (B1233454) alloys, each corresponding to a specific stoichiometric ratio of potassium to phosphorus. researchgate.netwikipedia.org These phases are crucial in contexts such as the electrochemical potassiation of phosphorus, a process relevant to the development of potassium-ion batteries. researchgate.netoaepublish.com

A number of distinct potassium phosphide phases have been identified through experimental synthesis and characterization, as well as predicted by computational methods. researchgate.net The established phases within the K-P system include K3P, KP, and K4P3, which are considered conceivable stable phases in three-dimensional structures. researchgate.net Other reported potassium phosphides encompass K4P6, K3P7, K3P11, and KP15. researchgate.netdeepdyve.com The synthesis of these compounds can be achieved through various methods, such as the direct reaction of potassium with white or red phosphorus in stoichiometric amounts, or by the reaction of the elements in liquid ammonia (B1221849). researchgate.netwikipedia.org

The phase diagram for a binary system graphically represents the equilibrium phases present at any given temperature and composition. uni-siegen.deuonbi.ac.ke For the K-P system, the diagram would map out the regions of stability for the liquid phase (a homogeneous mixture of K and P), the various solid phosphide compounds, and two-phase regions where a solid phase coexists with a liquid. uni-siegen.de Key features of such a diagram include the melting points of the pure components and eutectic points, which represent the specific composition and temperature at which a liquid phase transforms directly into a solid mixture of two phases. uni-siegen.de While a detailed, universally accepted K-P phase diagram is a subject of ongoing research, the existence of multiple phosphide compounds points to a complex set of phase equilibria. researchgate.netakjournals.com

| Compound Formula | Compound Name | Reference |

|---|---|---|

| K3P | Potassium Phosphide | researchgate.netwikipedia.org |

| K4P3 | Potassium Phosphide | researchgate.netoaepublish.com |

| KP | Potassium Phosphide | researchgate.netoaepublish.com |

| K4P6 | Potassium Phosphide | researchgate.net |

| K3P7 | Potassium Phosphide | researchgate.netdeepdyve.com |

| K3P11 | Potassium Phosphide | researchgate.net |

| KP15 | Potassium Phosphide | researchgate.net |

Computational Assessment of Thermodynamic Stability

Computational methods, particularly those based on first-principles quantum mechanics, are powerful tools for assessing the thermodynamic stability of materials like K3P. osti.gov These approaches allow for the calculation of fundamental properties, such as the total energy of a crystal structure, which in turn provides insight into its stability relative to other possible phases or decomposition products. osti.govumn.edu

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms in a structure that corresponds to a minimum on the potential energy surface. wikipedia.orgslideshare.net For a crystal like K3P, this involves adjusting the positions of the potassium and phosphorus atoms and the dimensions of the unit cell until the net interatomic forces on each atom are close to zero. wikipedia.org The resulting structure represents a local or global energy minimum. amrita.edu

This process is fundamental to predicting the most stable crystal structure for a given chemical composition. amrita.edu The energy of this optimized structure can then be used to evaluate its thermodynamic stability. nih.govmediresonline.org First-principles calculations based on density functional theory (DFT) are a common method for performing energy minimization. tottori-u.ac.jp These calculations solve the quantum mechanical equations that govern the behavior of electrons in the material to determine the ground-state energy. jussieu.fr

A critical aspect of thermodynamic stability is whether a compound is stable against decomposition into a mixture of other, more stable phases. umn.edu For K3P, this means assessing whether its formation is energetically favorable compared to a combination of other potassium-phosphorus compounds or the elemental constituents (K and P). osti.govumn.edu

This assessment is often visualized using a convex hull phase diagram. umn.edu The convex hull is a plot of the formation energy of various compounds as a function of composition. Thermodynamically stable compounds will lie on the convex hull, while unstable or metastable compounds will lie above it. umn.edu The energy difference between a compound and the convex hull at that composition is known as the decomposition energy, which quantifies the degree of instability. umn.edu

First-principle calculations performed by some research groups have suggested that K3P may be unstable. researchgate.net Specifically, density functional theory calculations have indicated that the formation energy of K3P is unfavorable, and that during the potassiation of phosphorus, the formation of KP or K4P3 is more likely. researchgate.nettottori-u.ac.jp There are three currently known final potassiation products of phosphides: KP, K4P3, and K3P. oaepublish.com The significant volume changes associated with the potassiation process also play a role in the relative stability of the different phosphide phases. oaepublish.com

| Compound | Stability Consideration | Reference |

|---|---|---|

| KP | Potentially more stable final product of phosphorus potassiation than K3P. | researchgate.netoaepublish.comtottori-u.ac.jp |

| K4P3 | Considered a more favorable potassiation phase than K3P based on DFT calculations. | researchgate.nettottori-u.ac.jp |

| Elemental K and P | K3P must be more stable than a mixture of its constituent elements to be thermodynamically stable. | umn.edu |

Theoretical Frameworks for Phase Transitions Involving K3P

Phase transitions are processes that transform a material from one state of matter, or phase, to another. pressbooks.pub These transitions can be triggered by changes in temperature, pressure, or chemical composition. rsc.org For K3P, phase transitions could involve changes in its crystal structure or its formation/decomposition during electrochemical processes. oaepublish.comrsc.org

The study of phase transitions is underpinned by several theoretical frameworks. numberanalytics.comnumberanalytics.com One of the most fundamental is the Gibbs phase rule, which relates the number of phases in equilibrium, the number of components, and the number of degrees of freedom (like temperature and pressure). uonbi.ac.ke Phase transitions are broadly classified as first-order or second-order. uni-frankfurt.de First-order transitions, such as melting or boiling, involve a discontinuous change in properties like enthalpy and volume (latent heat), while in second-order transitions, these properties change continuously, but their derivatives (like heat capacity) are discontinuous. pressbooks.pubuni-frankfurt.de

More advanced theoretical models are used to describe the microscopic mechanisms of phase transitions. numberanalytics.comLandau theory , for example, provides a macroscopic description of phase transitions based on an "order parameter" that quantifies the degree of order in a system. numberanalytics.comnumberanalytics.com This theory is particularly useful for understanding transitions related to changes in symmetry. numberanalytics.com For transitions where fluctuations are significant, especially near a critical point, the renormalization group theory offers a more powerful framework. numberanalytics.com

In the context of K3P, these theoretical frameworks can be applied to understand phenomena such as the potassiation of phosphorus, which involves a series of phase transitions as potassium is inserted into the phosphorus host, leading to the formation of various potassium phosphide phases. oaepublish.com The sequence of these phase formations (e.g., BP → K2P3 → KP) represents a series of phase transitions governed by the thermodynamics and kinetics of the system. oaepublish.com Understanding the interplay between competing orders, such as different crystalline arrangements, is crucial for predicting the behavior of materials like K3P. researchgate.net

Reactivity and Mechanistic Considerations in K3p Systems

Mechanisms of K3P Formation and Decomposition during Electrochemical Cycling

In the context of potassium-ion batteries (PIBs), materials containing phosphorus are considered promising anodes due to their high theoretical specific capacity. The electrochemical cycling of these anodes involves the formation and decomposition of potassium phosphide (B1233454) phases.

During the potassiation (discharge) process, phosphorus-based anodes react with potassium ions to form a series of potassium phosphide alloys. For instance, in a red phosphorus electrode, two plateaus are typically observed in the voltage profile, corresponding to a two-phase sodiation process, which can be analogously considered for potassiation. These plateaus indicate the formation of different K-P phases, ultimately leading to K3P. The initial electrochemical reduction involves the sodiation (or potassiation) of red phosphorus alongside some irreversible reactions mdpi.com.

Conversely, during the depotassiation (charge) process, K3P decomposes, releasing potassium ions and reverting to phosphorus or intermediate K-P phases. The reversibility of the K3P formation and decomposition is a key factor in the cycling stability of phosphorus-based anodes. For example, in sodium-ion batteries, the alloying reaction from NaP to Na3P has been shown to be reversible mdpi.com.

The choice of electrolyte can significantly influence the stability of the solid electrolyte interphase (SEI) layer formed on the phosphorus anode, which in turn affects the efficiency and longevity of the battery. A stable SEI layer is crucial for preventing unwanted side reactions and ensuring consistent electrochemical performance. For instance, in PIBs with a red phosphorus anode, an electrolyte composed of 1 M KFSI in EC:DEC was found to form a more stable SEI layer compared to a DME-based electrolyte ucl.ac.uk.

The table below summarizes the key electrochemical reactions involving K3P during cycling.

| Process | Reaction Description | Voltage Plateau (vs. K/K+) | Key Characteristics |

| Potassiation (Discharge) | Formation of K-P alloys, culminating in K3P. | Multiple plateaus corresponding to different K-P phases. | High theoretical capacity. Volume expansion is a significant challenge. |

| Depotassiation (Charge) | Decomposition of K3P and intermediate phases. | Corresponding plateaus during charging. | Reversibility is crucial for cycling stability. |

Crystallization-Amorphization Dynamics of K3P

The structural state of K3P, whether crystalline or amorphous, plays a significant role in its electrochemical performance. Amorphous materials can often accommodate the strain from volume changes during cycling better than their crystalline counterparts, potentially leading to improved cycle life.

The transformation between crystalline and amorphous phases can occur during electrochemical cycling. The repeated insertion and extraction of potassium ions can lead to the amorphization of the crystalline K3P structure. This process is a common phenomenon in alloy-type anode materials. Conversely, under certain conditions, an amorphous phase can crystallize. For instance, in amorphous calcium phosphate (B84403), crystallization can be induced by annealing at specific temperatures nih.govacs.orgacs.org.

The dynamics of crystallization and amorphization are influenced by factors such as the rate of cycling, temperature, and the presence of defects or dopants. Understanding and controlling these dynamics are essential for designing durable phosphorus-based anodes. The transformation of an amorphous phase to a crystalline one can proceed through various pathways, including surface-mediated heterogeneous nucleation, dissolution/re-precipitation, and solid-solid phase transformation mdpi.com.

Role of K3P as an Intermediate or Final Product in Solid-State Reactions

K3P can act as either a stable final product or a reactive intermediate in various solid-state reactions. In the synthesis of many ternary or quaternary phosphide compounds, K3P can be a key precursor. For example, in the solid-state synthesis of novel phosphide materials for applications like solid-state electrolytes, K3P might be formed in situ and subsequently react with other components.

The synthesis of sulfide solid electrolytes often involves complex reactions where intermediates play a crucial role. For instance, the solvent-mediated synthesis of lithium thiophosphate solid electrolytes proceeds through a highly soluble P2S6^2- intermediate osti.gov. Similarly, solid-state reactions involving potassium and phosphorus can lead to the formation of K3P, which can then participate in further reactions.

The nature of K3P as an intermediate or final product depends on the specific reaction conditions, including temperature, pressure, and the stoichiometry of the reactants. For example, the synthesis of Cu3P via a low-temperature solid-state reaction involves the diffusion of phosphorus into a copper foil, followed by the formation of the binary compound researchgate.net.

Computational Studies of K3P Reaction Pathways

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the reaction pathways, thermodynamics, and kinetics of K3P formation and transformation. These studies provide valuable insights at the atomic level that can be difficult to obtain experimentally.

DFT calculations can be used to:

Predict Reaction Mechanisms: By mapping the potential energy surface, computational studies can identify the most likely reaction pathways for the formation and decomposition of K3P. This includes identifying transition states and calculating activation barriers.

Determine Thermodynamic Stability: The stability of different K-P phases can be calculated, helping to explain the sequence of phase transformations observed during electrochemical cycling.

Investigate Electronic Properties: DFT can be used to understand the electronic structure of K3P and how it changes upon potassiation and depotassiation. This is crucial for understanding its conductivity and electrochemical behavior.

For instance, DFT calculations have been employed to study the influence of Al3+ ions on the crystal structure and properties of KDP crystals, providing insights into defect configurations and their impact on electronic and optical properties mdpi.com. Similar computational approaches can be applied to K3P systems to understand reaction mechanisms and guide the design of improved materials. Computational studies have also been used to explore reaction pathways in various chemical systems, from gold-catalyzed cycloadditions to the reactions of CF3Br with oxygen atoms figshare.comnih.gov.

Advanced Materials Applications of K3p in Inorganic Systems

Anode Materials for Potassium-Ion Batteries (PIBs)

The pursuit of alternatives to lithium-ion batteries has highlighted potassium-ion batteries (PIBs) as a promising option, due in part to the natural abundance of potassium. researchgate.netuow.edu.au In this context, phosphorus-based materials are considered strong candidates for anode materials because of their high theoretical specific capacity. researchgate.netuow.edu.au However, their practical application is often hindered by challenges such as significant volume changes during the charge-discharge cycles. researchgate.netuow.edu.auresearchgate.net

During the electrochemical process in a potassium-ion battery, phosphorus-based anodes react with potassium ions in a process known as potassiation. This reaction can lead to several potassium phosphide (B1233454) phases, with K₃P being one of the final potassiation products. oaepublish.com For instance, in anodes made of tin phosphide (Sn₄P₃), the phosphorus component undergoes a sequential conversion reaction, first forming intermediate potassium phosphides like K₃P₁₁ before ultimately converting to K₃P. researchgate.netuow.edu.au

The formation of K₃P is integral to the energy storage mechanism of these anodes. The theoretical capacity of phosphorus in PIBs is high, and the extent to which potassiation occurs, culminating in products like K₃P, determines the experimental capacity achieved. oaepublish.com The conversion of phosphorus to K₃P represents the storage of potassium ions, which are then released during the depotassiation (charging) phase.

The formation of K₃P and other potassium phosphides significantly impacts the battery's performance. A major challenge associated with phosphorus-based anodes is the large volume variation that occurs during the potassiation and depotassiation cycles. researchgate.netresearchgate.net This substantial volume change can lead to the pulverization of the electrode material, loss of electrical contact, and an unstable solid electrolyte interphase (SEI), which collectively contribute to poor electrochemical performance and rapid capacity decay. researchgate.netuow.edu.auresearchgate.netmdpi.com The highly reactive surface of phosphides can also lead to severe decomposition of the electrolyte, further hindering the battery's stability. researchgate.netuow.edu.au Consequently, metal phosphides often suffer from severe capacity degradation, which is a significant obstacle to their practical use in PIBs. researchgate.net

To overcome the challenges posed by volume expansion, researchers have developed several strategies. A primary approach is to encapsulate or confine the phosphorus-based active material within a buffering matrix, often made of carbon. uow.edu.aunih.gov Carbon materials are advantageous because they have a relatively stable structure with limited volume expansion (<10%) and offer excellent electrical conductivity and mechanical flexibility. nih.gov

Specific strategies include:

Confinement in Carbon Nanofibers: Confining Sn₄P₃ particles in N-doped carbon fibers has been shown to effectively buffer the volume changes, leading to improved cycling stability and high-rate capability. researchgate.netuow.edu.au

Carbon Composites: Creating composites where silicon or other active materials are combined with carbon can relieve the stress from volume expansion. nih.govresearchgate.net The carbon component acts as a buffer, enhancing the structural integrity of the anode. nih.gov

Electrolyte Optimization: The choice of electrolyte also plays a crucial role. Using salts like potassium bis(fluorosulfonyl)imide (KFSI) can help stabilize the SEI layer and suppress the growth of potassium dendrites, which enhances electrode stability. researchgate.netuow.edu.au

Potential in High Power and High Frequency Device Applications

Potassium phosphide is utilized in high-power and high-frequency applications. wikipedia.org While specific details of its role in these devices are not extensively documented in readily available literature, its identity as a semiconductor compound is key. wikipedia.org Materials used in high-power and high-frequency devices, such as Gallium Nitride (GaN) and Silicon Carbide (SiC), are chosen for their ability to operate at high temperatures and voltages. highfrequencyelectronics.com The application of K₃P in this domain suggests it possesses electronic properties suitable for such demanding conditions, likely related to its bandgap and charge carrier mobility, which are critical for managing high power loads and rapid switching frequencies.

Considerations for Laser Diode Materials

K₃P is also noted for its use in laser diodes. wikipedia.org Laser diodes rely on semiconductor materials that can efficiently convert electrical energy into light. The choice of material dictates the wavelength of the emitted light and the efficiency of the device. Other phosphide-based semiconductors, such as Indium Gallium Arsenic Phosphide (InGaAsP), are used in the active regions of diode lasers. researchgate.net The inclusion of K₃P among materials for laser diodes indicates its potential as a direct bandgap semiconductor capable of radiative recombination, a fundamental process for light emission in these components. wikipedia.org

Future Research Directions and Perspectives on K3p

Exploration of Novel Synthetic Pathways for Controlled K₃P Morphologies and Architectures

The functionality of K₃P is intrinsically linked to its physical form. Control over morphology at the nanoscale can dramatically influence properties such as electrochemical performance, catalytic activity, and quantum phenomena. Future research must move beyond bulk synthesis methods to develop precise control over the material's architecture.

Key research avenues include:

Template-Free Synthesis: Developing facile, template-free routes to tune the morphology of K₃P nanostructures. By adjusting precursor concentrations, solvents, and reaction temperatures, it may be possible to selectively grow different shapes like spheres, cubes, or nanowires, which has been successful for other complex compounds like tungsten oxide and polyoxometalates. researchgate.netrsc.org

Use of Capping Agents: Investigating the role of various capping agents to not only prevent agglomeration of K₃P nanoparticles but also to direct their growth into specific shapes and sizes. inl.govosti.gov This method provides stability and restricts particle growth, allowing for tailored material properties. inl.gov

Advanced Synthesis Techniques: Employing methods like solvothermal, hydrothermal, and microwave-assisted synthesis to create hierarchical and complex K₃P architectures. inl.govosti.gov These techniques offer control over thermodynamics and kinetics, enabling the formation of unique structures like flower-like or core-shell geometries. inl.gov

Composite Materials: Creating nanocomposites by embedding K₃P into conductive matrices, such as carbon nanotubes or graphene. This approach can buffer the significant volume changes that occur during electrochemical processes, a common issue for phosphide-based anode materials. rsc.orgresearchgate.net

| Synthesis Approach | Potential K₃P Morphology | Key Control Parameters | Rationale |

| Facile Solution-Phase | Spheres, Cubes, Wires | Precursor Ratio, Stirring Speed, Temperature | Enables tuning of particle shape through self-assembly and ripening processes. researchgate.net |

| Capping Agent-Assisted | Monodisperse Nanoparticles | Type and Concentration of Capping Agent | Prevents agglomeration and restricts crystal growth for uniform particle size. inl.gov |

| Hydrothermal/Solvothermal | Hierarchical Hollow Structures | Solvent Type, Temperature, Pressure | Creates complex, high-surface-area architectures beneficial for catalysis and energy storage. rsc.orgosti.gov |

| Matrix Embedding | Nanoparticles in Carbon Matrix | K₃P Precursors, Carbon Source, Synthesis Method | Improves conductivity and buffers volume expansion during electrochemical cycling. rsc.orgresearchgate.net |

Development of Advanced In Situ/Operando Characterization Techniques for K₃P Formation and Transformation Dynamics

To truly understand and optimize K₃P, especially in dynamic environments like a cycling battery, it is crucial to observe its behavior in real-time. Conventional ex situ characterization, which requires stopping the process and disassembling the device, can lead to sample contamination and may not capture transient intermediate phases. rsc.orgmdpi.com In situ/operando techniques, which monitor the material under actual operating conditions, are essential for gaining a deeper understanding. nih.gov

Future research should focus on applying a suite of these techniques to K₃P:

Operando X-ray Diffraction (XRD): This technique is invaluable for tracking changes in the crystal structure of K₃P during electrochemical processes. biologic.netfrontiersin.org For instance, in the study of other phosphide (B1233454) anodes like Sn₄P₃, in operando synchrotron XRD has been used to identify the formation of K₃P during the potassiation process. researchgate.net Applying this to K₃P electrodes would allow for the direct observation of phase transformations, lattice strain, and degradation mechanisms as they occur. biologic.netmdpi.com

In Situ Transmission Electron Microscopy (TEM): TEM can provide real-time, high-resolution imaging of morphological changes in K₃P nanostructures during charging and discharging. This would enable researchers to visualize volume expansion, solid-electrolyte interphase (SEI) formation, and potential particle cracking.

Operando X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These surface-sensitive techniques can monitor the chemical and electronic state of the K₃P surface and its interface with the electrolyte. mdpi.comresearchgate.net This is critical for understanding the evolution of the SEI layer, which governs the stability and longevity of battery electrodes.

Operando Raman Spectroscopy: This method can probe the vibrational modes of K₃P, providing information on atomic bonding and the structure of individual particles on an electrode's surface. frontiersin.org It is particularly useful for detecting amorphous or intermediate phases that may not be visible with XRD.

| Technique | Information Gained for K₃P | Relevance to Performance |

| Operando XRD | Crystal structure evolution, phase transitions, lattice parameters. biologic.netfrontiersin.org | Understanding reaction mechanisms, capacity fade, and structural stability. |

| In Situ TEM | Real-time morphological changes, particle cracking, SEI formation. | Visualizing degradation pathways and the effects of volume expansion. |

| Operando XPS/XAS | Surface chemistry, valence state changes, SEI composition. mdpi.com | Elucidating interface stability and the role of the SEI in cycle life. |

| Operando Raman | Local atomic structure, intermediate phases, electrode/electrolyte interface. frontiersin.org | Identifying transient species and understanding reaction kinetics at the particle level. |

Computational Materials Design for Tailored K₃P Functionality in Specific Applications

Computational modeling provides a powerful tool to accelerate materials discovery and optimization, reducing the need for extensive trial-and-error experimentation. liverpool.ac.ukyoutube.com By using first-principles calculations and other modeling techniques, researchers can predict the fundamental properties of K₃P and guide the synthesis of materials with tailored functionalities. naiss.se

Key computational approaches for future K₃P research include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, thermodynamic stability, defect formation energies, and ion migration barriers in K₃P. researchgate.netmdpi.com This information is crucial for assessing its potential as a battery electrode, predicting its voltage profile, and understanding its ionic conductivity.

High-Throughput Screening: Computational screening of various phosphide compounds, including derivatives of K₃P, can rapidly identify promising candidates for applications like potassium-ion battery cathodes or solid-state electrolytes. oaes.cc This approach can screen large databases of materials for desired properties such as low ion migration energy and high theoretical capacity. oaes.cc

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the K₃P-electrolyte interface, providing insights into the formation and stability of the SEI layer. This can help in designing better electrolyte formulations that promote a stable interface.

Evolutionary Algorithms: These algorithms can be used to predict novel, stable crystal structures of potassium phosphides with different stoichiometries, potentially uncovering new materials with superior properties. naiss.se

| Computational Method | Predicted Properties of K₃P | Application Impact |

| Density Functional Theory (DFT) | Electronic band structure, defect energies, ion diffusion barriers, voltage profiles. researchgate.netmdpi.com | Guiding design for improved conductivity, stability, and electrochemical performance. |

| High-Throughput Screening | Identification of novel phosphides with optimal capacity and conductivity. oaes.cc | Accelerating the discovery of next-generation electrode materials. |

| Molecular Dynamics (MD) | SEI formation dynamics, electrolyte decomposition pathways. | Informing the rational design of stable electrolytes for K₃P-based systems. |

| Evolutionary Algorithms | Prediction of new stable K-P compounds and crystal structures. naiss.se | Expanding the phase space of potassium phosphide materials for exploration. |

Investigation of K₃P's Role in Emerging Energy Storage and Conversion Technologies Beyond Current Paradigms

While much of the current focus is on lithium-ion battery alternatives, the unique properties of K₃P may lend themselves to other emerging energy technologies. Research should broaden to explore these less-conventional applications.

Potassium-Ion Batteries (PIBs): The most immediate application for K₃P is in PIBs, which are attractive due to the natural abundance and low cost of potassium. chemeurope.comnih.gov While many metal phosphides are being studied as anodes where K₃P is a final conversion product, a key future direction is to investigate K₃P directly as a pre-lithiated/sodiated-style anode material to mitigate large first-cycle volume expansion and capacity loss. researchgate.netresearchgate.net

Sodium-Ion Batteries (SIBs): The electrochemical principles of SIBs are similar to PIBs, and phosphorus-based materials are promising anodes for SIBs due to their high theoretical capacity. acs.orgbohrium.com Research could explore the synthesis and performance of K₃P as an anode in sodium-ion systems, investigating its sodiation/desodiation mechanism.

Thermoelectric Materials: Metal phosphides are gaining attention as potential thermoelectric materials, which can convert heat directly into electricity. hw.ac.uk These materials are often composed of abundant and low-cost elements. hw.ac.ukrsc.org Future studies should investigate the thermoelectric properties of K₃P, such as its Seebeck coefficient, electrical conductivity, and thermal conductivity, to determine its figure of merit (zT). aip.orgresearchgate.net Computational screening could first predict its potential before extensive experimental work is undertaken.

| Technology | Potential Role of K₃P | Key Research Question |

| Potassium-Ion Batteries | Anode Material | Can using K₃P directly as an anode improve cycling stability and first-cycle efficiency compared to conversion-type anodes? researchgate.netresearchgate.net |

| Sodium-Ion Batteries | Anode Material | What is the electrochemical reaction mechanism of K₃P with sodium, and what is its reversible capacity and stability? acs.orgbohrium.com |

| Thermoelectric Devices | Power Generation, Waste Heat Recovery | What are the intrinsic thermoelectric properties (Seebeck coefficient, conductivity) of K₃P, and can they be optimized through doping or nanostructuring? hw.ac.ukaip.org |

Fundamental Research into K₃P in Quantum Materials Science

The intersection of chemistry, physics, and materials science has led to the discovery of materials with exotic quantum properties. While K₃P is primarily known as a semiconductor, its fundamental electronic and magnetic properties have not been deeply explored. americanelements.comwikipedia.org Future fundamental research could investigate whether K₃P or related potassium phosphide phases exhibit any novel quantum phenomena.

Areas for exploration include:

Topological Properties: Many phosphide compounds, particularly those with heavy elements, are being investigated as topological materials (e.g., topological insulators, Dirac semimetals). While K₃P itself may not be a primary candidate, theoretical calculations could explore its band structure for non-trivial topology. Research could also focus on synthesizing ternary or quaternary potassium-based phosphides that might host such properties.

Pressure-Induced Phase Transitions: Applying high pressure can dramatically alter the crystal and electronic structure of materials, often inducing novel phases and properties. Investigating K₃P under high pressure could reveal new superconducting or metallic phases.

Defect Engineering for Novel Properties: The introduction of specific, controlled defects into the K₃P crystal lattice could be used to tune its electronic and magnetic properties. This could be a pathway to inducing phenomena like magnetism or enhancing photoluminescence for optoelectronic applications.

This area remains highly speculative but represents a frontier of materials science where fundamental discoveries often lead to transformative technologies.

Q & A

Q. What is the stoichiometric basis for synthesizing potassium phosphide (K3P), and how does reaction design influence purity?

Potassium phosphide is synthesized via direct reaction of potassium (K) with red phosphorus (P). The stoichiometric ratio of 3:1 (K:P) is critical to avoid side products like KP or K₂P . Experimental design must control moisture and oxygen, as K is highly reactive. A dry inert atmosphere (e.g., argon glovebox) and gradual heating to 200–300°C ensure complete reaction. Post-synthesis, X-ray diffraction (XRD) and elemental analysis validate purity .

Q. How are oxidation states assigned in K3P, and what analytical methods confirm its electronic structure?

In K3P, potassium exhibits a +1 oxidation state, while phosphorus carries -3. This is derived from electronegativity differences and confirmed via X-ray photoelectron spectroscopy (XPS) for valence analysis. Computational methods like density functional theory (DFT) further validate charge distribution .

Q. What safety protocols are essential when handling K3P due to its reactivity?

K3P reacts violently with water, releasing toxic phosphine (PH₃). Researchers must use sealed containers, inert gas environments, and fume hoods. Emergency protocols for PH₃ exposure (e.g., respiratory protection, neutralization with CuSO₄) are outlined in the Emergency Response Guidebook .

Advanced Research Questions

Q. How can contradictions in toxicity data for K3P-derived phosphine be resolved?

Discrepancies in acute toxicity studies (e.g., LD₅₀ variations) often arise from differences in exposure models (oral vs. inhalation) or impurity profiles. Meta-analyses should standardize variables like particle size, PH₃ release kinetics, and co-exposure confounders (e.g., pH, temperature). Logistic regression models, as in Table 5 of [], identify mortality predictors (e.g., blood lactate, CRP levels) but require validation across diverse cohorts .

Q. What methodologies optimize K3P’s application in hydrogen evolution reaction (HER) catalysis?

While MoP and FeP are well-studied HER catalysts, K3P’s potential lies in its tunable bandgap and alkali-metal support. Experimental approaches include:

- Electrochemical Testing : Linear sweep voltammetry (LSV) in acidic/alkaline media to assess overpotential and Tafel slopes.

- DFT Simulations : Modeling H adsorption energies on K3P surfaces to identify active sites. Comparative studies with MoP (see [ ]) highlight the need for controlled phosphorization to balance activity and stability .

Q. How do environmental factors influence K3P’s stability in material science applications?

Degradation mechanisms (e.g., hydrolysis, oxidation) are probed via:

- Accelerated Aging Tests : Exposing K3P to humidity (RH >80%) and monitoring PH₃ emission via gas chromatography.

- Surface Passivation : Coating with hydrophobic polymers (e.g., PDMS) to mitigate reactivity. Synchrotron-based XRD tracks structural changes in real-time .

Methodological Challenges and Data Analysis

Q. What experimental controls are critical when studying K3P’s role in phosphorus cycling?

Contamination risks (e.g., residual KP in synthesized K3P) necessitate:

- Blank Experiments : Reacting K and P under identical conditions without heating to detect unreacted precursors.

- Isotopic Labeling : Using ³¹P NMR to trace phosphorus pathways in environmental matrices .

Q. How can computational models address gaps in K3P’s thermodynamic data?

Missing enthalpy of formation (ΔHf) values are estimated via:

- Born-Haber Cycles : Using lattice energy approximations from ionic radii (K⁺: 1.38 Å, P³⁻: 2.12 Å).

- Machine Learning : Training on existing phosphide datasets to predict reactivity .

Tables

Q. Table 1: Key Predictors of Acute K3P Toxicity (Logistic Regression)

| Predictor | Adjusted Odds Ratio | p-value | Source |

|---|---|---|---|

| Blood Lactate >5 mmol/L | 4.2 | 0.001 | |

| CRP >10 mg/L | 3.8 | 0.003 | |

| pH <7.2 | 2.9 | 0.01 |

Q. Table 2: Comparative HER Performance of Phosphides

| Catalyst | Overpotential (mV) | Tafel Slope (mV/dec) | Stability (hrs) |

|---|---|---|---|

| MoP | 98 | 46 | 50 |

| K3P | 120 | 58 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products